Taladegib - 1258861-20-9

Taladegib

Catalog Number: EVT-253572
CAS Number: 1258861-20-9
Molecular Formula: C26H24F4N6O
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Taladegib (LY2940680) is an orally bioavailable small molecule antagonist of the Hedgehog (Hh) signaling pathway. [, ] It functions by inhibiting the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway. [, ] Taladegib exhibits potential as an antineoplastic agent due to its ability to interfere with the Hh signaling pathway, which is often dysregulated in various cancers. [, ]

Future Directions
  • Combination Therapies: Further research is needed to explore the synergistic potential of Taladegib with other targeted therapies, such as KRAS inhibitors or Notch inhibitors. [, ] These combinations could potentially overcome resistance mechanisms and improve treatment outcomes in cancers driven by multiple signaling pathways.
  • Resistance Mechanisms: Investigating the mechanisms of resistance to Taladegib will be crucial for optimizing its clinical use. [] Understanding these mechanisms will allow for the development of strategies to overcome resistance and enhance treatment efficacy.
  • Topical Applications: Research suggests that Taladegib exhibits potential for topical application in treating BCC. [] Further investigation in this area could lead to less invasive treatment options with reduced systemic side effects.
  • Biomarker Development: Identifying predictive biomarkers for Taladegib response will be essential for selecting patients most likely to benefit from treatment. [] This personalized approach will optimize therapeutic outcomes and minimize unnecessary exposure to potential side effects.

Vismodegib

  • Compound Description: Vismodegib (GDC-0449) is an orally bioavailable small molecule antagonist of the Hedgehog (Hh) pathway, specifically targeting the Smoothened (SMO) receptor. It is FDA-approved for the treatment of advanced basal cell carcinoma (BCC). [, ]

Sonidegib

  • Compound Description: Sonidegib (LDE-225) is another orally bioavailable small molecule SMO antagonist, also approved for treating advanced BCC. [, ]
  • Relevance: Like Taladegib, Sonidegib acts by inhibiting the Hh pathway through SMO antagonism. [, ] Both are used in similar clinical settings for BCC, but they may have different efficacies, safety profiles, and resistance mechanisms. [, ]

BMS-833923

  • Compound Description: BMS-833923 is a small molecule SMO antagonist that has undergone clinical trials. []
  • Relevance: Similar to Taladegib, BMS-833923 inhibits the Hh pathway by targeting SMO. [] This highlights the interest in developing various SMO inhibitors for cancer treatment.

CUR-61414

  • Compound Description: CUR-61414 is a small molecule SMO antagonist evaluated for its pharmacological properties. []
  • Relevance: CUR-61414 shares its mechanism of action with Taladegib, highlighting the diversity of chemical structures that can effectively target SMO. [] This compound further emphasizes the exploration of SMO inhibitors as potential therapeutics.

Cyclopamine

  • Compound Description: Cyclopamine is a naturally occurring SMO antagonist initially identified for its teratogenic effects. [, ]
  • Relevance: Cyclopamine was one of the first discovered SMO antagonists, paving the way for the development of synthetic inhibitors like Taladegib. [, ] While cyclopamine itself has limitations for clinical use, it serves as an important research tool and a model for designing more potent and selective SMO inhibitors. []

IPI-926 (Saridegib)

  • Compound Description: IPI-926 (Saridegib) is an orally available SMO antagonist investigated in clinical trials for cancer treatment. []
  • Relevance: IPI-926 shares a similar mechanism of action with Taladegib by inhibiting SMO and the Hh pathway. [] This highlights the ongoing efforts to develop clinically effective SMO antagonists.

Itraconazole

  • Compound Description: Itraconazole is an antifungal medication that also exhibits SMO antagonistic activity. [, ]
  • Relevance: While primarily used as an antifungal agent, Itraconazole's ability to inhibit SMO highlights the potential for drug repurposing in targeting the Hh pathway, similar to Taladegib. [, ]

LEQ-506

  • Compound Description: LEQ-506 is a small molecule SMO antagonist studied for its efficacy and potential for topical application. []
  • Relevance: LEQ-506, like Taladegib, inhibits the Hh pathway by antagonizing SMO, emphasizing the exploration of different SMO inhibitors with favorable pharmacokinetic properties. []

PF-04449913 (Glasdegib)

  • Compound Description: PF-04449913 (Glasdegib) is an orally bioavailable SMO inhibitor approved for treating acute myeloid leukemia. []
  • Relevance: Glasdegib demonstrates the clinical success of targeting the Hh pathway through SMO inhibition, similar to Taladegib. [] It highlights the therapeutic potential of SMO antagonists across different cancer types.

TAK-441

  • Compound Description: TAK-441 is a small molecule SMO antagonist that has shown promising efficacy and potential for topical application. []
  • Relevance: TAK-441 shares its mechanism of action with Taladegib, underscoring the ongoing research into developing effective and potentially topical SMO inhibitors for cancer treatment. []
  • Compound Description: PF-5274857 is a preclinical SMO antagonist investigated for its pharmacological properties. []
  • Relevance: PF-5274857 highlights the diversity of chemical structures being explored as potential SMO inhibitors, similar to Taladegib, in the search for new cancer treatments. []

MRT-83

  • Compound Description: MRT-83 is a preclinical SMO antagonist studied for its pharmacological properties. []
  • Relevance: Like Taladegib, MRT-83 represents an example of a preclinical SMO antagonist, indicating the ongoing efforts to identify novel compounds with improved efficacy and safety profiles for targeting the Hh pathway. []

BODIPY-Cyclopamine

  • Compound Description: BODIPY-Cyclopamine is a fluorescently labeled derivative of cyclopamine used in binding assays. []
  • Relevance: This compound was used in competitive binding studies with Taladegib, indicating that Taladegib likely binds to a similar site on the SMO receptor as BODIPY-cyclopamine. [] This research helps to elucidate the specific binding interactions of Taladegib with its target.
Overview

Taladegib is a small molecule compound that serves as an inhibitor of the Hedgehog signaling pathway, which is crucial in various developmental processes and is implicated in several cancers. It is particularly significant in the treatment of tumors associated with aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. Taladegib is classified under the category of phthalazine derivatives, which are characterized by a fused ring system containing both benzene and pyridazine structures.

Source and Classification

Taladegib was developed as part of a broader effort to find effective inhibitors of the Hedgehog signaling pathway. It is a synthetic compound, with its chemical structure designed to interact specifically with components of this signaling pathway, primarily targeting the Smoothened protein. The compound is known by its chemical name, 1258861-20-9, and falls under the class of organic compounds known for their potential therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Taladegib involves several key steps:

  1. Borch Reductive Amination: The process begins with N-benzyl-4-piperidone, which undergoes reductive amination.
  2. Acylation: This step involves acylating the intermediate with 4-fluoro-2-(trifluoromethyl)benzoyl chloride.
  3. Debenzylation: The debenzylation step removes the benzyl group from the molecule.
  4. Substitution: This step incorporates 1,4-dichlorophthalazine into the structure.
  5. Suzuki Cross-Coupling Reaction: Finally, a Suzuki reaction with 1-methyl-1H-pyrazole-5-boronic acid completes the synthesis.

The reaction conditions typically involve refluxing at a temperature of approximately 50°C for about 12 hours under nitrogen protection, facilitating optimal yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

Taladegib's molecular structure features a phthalazine core, which consists of a benzene ring fused to a pyridazine ring. Key structural characteristics include:

  • Atomic Arrangement: The compound exhibits a complex arrangement of carbon atoms along with heteroatoms that contribute to its biological activity.
  • Bonding Type: Taladegib primarily contains covalent bonds, typical for organic compounds.
  • Electron Cloud Distribution: The electron cloud is distributed across various functional groups within the molecule, contributing to its reactivity and interaction with biological targets.
  • Resonance Structures: The molecule can exhibit resonance, enhancing its stability and interaction capabilities .
Chemical Reactions Analysis

Reactions and Technical Details

Taladegib undergoes various chemical reactions that are critical for its synthesis and functionality:

  • Reductive Amination: This reaction forms the initial amine structure necessary for further modifications.
  • Acylation: This step introduces an acyl group that enhances the compound's pharmacological properties.
  • Suzuki Coupling: This reaction allows for the introduction of boronic acid derivatives, essential for achieving desired biological activity.
Mechanism of Action

Taladegib functions primarily as an antagonist of the Smoothened protein within the Hedgehog signaling pathway. By binding to Smoothened, it inhibits downstream signaling that would otherwise lead to cell proliferation and survival in cancers driven by this pathway. The molecular interactions include hydrogen bonding with key residues such as Arg400 and Asn219, along with hydrophobic interactions with other amino acids in the receptor's extracellular loop .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Taladegib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 350 amu.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining its formulation as a therapeutic agent .

Applications

Scientific Uses

Taladegib has been evaluated extensively for its potential in cancer therapy, particularly in clinical trials targeting advanced solid tumors. Its role as a Hedgehog pathway inhibitor positions it as a promising candidate for combination therapies aimed at enhancing efficacy against resistant cancer types. Ongoing research continues to explore its effectiveness in various malignancies associated with aberrant Hedgehog signaling .

Properties

CAS Number

1258861-20-9

Product Name

Taladegib

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide

Molecular Formula

C26H24F4N6O

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3

InChI Key

SZBGQDXLNMELTB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F

Synonyms

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.